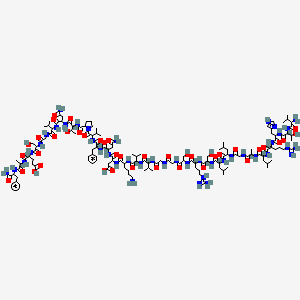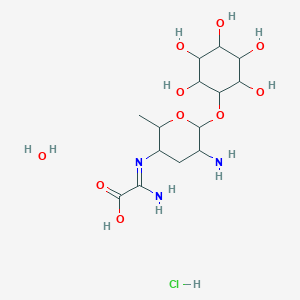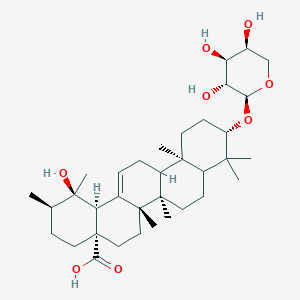
Ziyuglycoside-II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ziyuglycoside-II can be prepared from the crude extracts of Sanguisorba officinalis L. using semi-preparative high-performance liquid chromatography coupled with an evaporative light scattering detector . The extraction process involves using 80% ethanol to obtain the raw material, followed by purification .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Sanguisorba officinalis L. roots. The process includes deglycosylation and esterification to obtain derivatives like this compound methyl ester, which has shown improved pharmacological properties .
Chemical Reactions Analysis
Types of Reactions
Ziyuglycoside-II undergoes various chemical reactions, including:
Oxidation: Induces reactive oxygen species (ROS) production.
Reduction: Not commonly reported.
Substitution: Involves interactions with proteins and enzymes.
Common Reagents and Conditions
Oxidation: Typically involves ROS production in cellular environments.
Substitution: Involves interactions with proteins like BAX, BCL2, and CASP3.
Major Products Formed
Oxidation: Leads to the formation of ROS and subsequent apoptosis.
Substitution: Results in the cleavage of proteins like CASP3 and CASP7.
Scientific Research Applications
Ziyuglycoside-II has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying triterpenoid saponins.
Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.
Medicine: Shows potential as an anticancer agent, particularly against colorectal and breast cancers
Industry: Explored for its antioxidant properties in food and cosmetic industries.
Mechanism of Action
Ziyuglycoside-II exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Similar Compounds
Ziyuglycoside-I: Another triterpenoid saponin from Sanguisorba officinalis L., with similar but less potent effects.
Saponins: A broad class of compounds with similar structures and properties.
Uniqueness
Ziyuglycoside-II stands out due to its potent anticancer properties, particularly its ability to induce both apoptosis and autophagy . Its unique mechanism of action involving ROS production and ferroptosis further distinguishes it from other saponins .
Properties
Molecular Formula |
C35H56O8 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
(1R,2R,4aS,6aS,6bR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22?,23?,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1 |
InChI Key |
MFIXLWYJTVEVGO-OHKHMUTESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


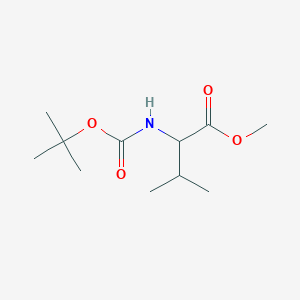
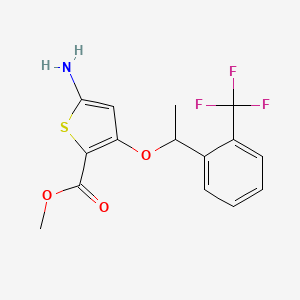
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate](/img/structure/B13391606.png)

![2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-ynoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;N-[1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide;2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide](/img/structure/B13391626.png)
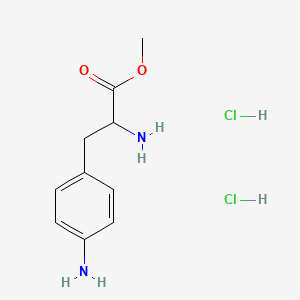
![3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13391644.png)
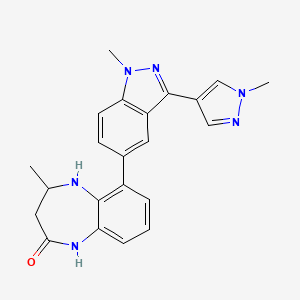
![N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13391652.png)
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate](/img/structure/B13391653.png)
